molecular formula C14H13N3O2S B10870637 4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide

4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide

Cat. No.: B10870637
M. Wt: 287.34 g/mol
InChI Key: BVTHZWSPLNRPNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is an organic compound that features a benzamide core substituted with a methoxy group and a pyridin-2-ylcarbamothioyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide typically involves the reaction of 4-methoxybenzoyl isothiocyanate with 2-aminopyridine. The reaction is carried out in an appropriate solvent, such as dichloromethane or ethanol, under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial solvents and reagents, and employing large-scale purification techniques such as industrial crystallization or continuous chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamothioyl group can be reduced to a corresponding amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydride.

Major Products

    Oxidation: 4-Hydroxy-N-(pyridin-2-ylcarbamothioyl)benzamide.

    Reduction: 4-Methoxy-N-(pyridin-2-ylcarbamoyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is used as a ligand in the synthesis of metal complexes.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development .

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylcarbamothioyl moiety is crucial for binding to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-N-(pyridin-4-ylcarbamothioyl)benzamide: Similar structure but with the pyridine ring attached at the 4-position.

    4-Methoxy-N-(pyrimidin-2-ylcarbamothioyl)benzamide: Contains a pyrimidine ring instead of a pyridine ring.

Uniqueness

4-Methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide is unique due to its specific substitution pattern, which influences its binding affinity and selectivity towards certain molecular targets. This makes it a valuable compound for developing selective inhibitors and studying enzyme mechanisms .

Properties

Molecular Formula

C14H13N3O2S

Molecular Weight

287.34 g/mol

IUPAC Name

4-methoxy-N-(pyridin-2-ylcarbamothioyl)benzamide

InChI

InChI=1S/C14H13N3O2S/c1-19-11-7-5-10(6-8-11)13(18)17-14(20)16-12-4-2-3-9-15-12/h2-9H,1H3,(H2,15,16,17,18,20)

InChI Key

BVTHZWSPLNRPNC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=N2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.